molecular formula C28H41NO3 B1665783 Arvanil CAS No. 128007-31-8

Arvanil

Katalognummer: B1665783
CAS-Nummer: 128007-31-8
Molekulargewicht: 439.6 g/mol
InChI-Schlüssel: QVLMCRFQGHWOPM-ZKWNWVNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arvanil is synthesized through a multi-step process that involves the coupling of vanillylamine with arachidonic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. This includes optimizing reaction conditions to increase yield and purity, and employing large-scale reactors and purification systems such as high-performance liquid chromatography (HPLC) for product isolation.

Analyse Chemischer Reaktionen

Derivatization Reactions

Arvanil’s structure has been modified to explore structure-activity relationships (SAR) and improve pharmacological properties:

N-Methylation

  • Reaction : Methylation of the amide nitrogen.

  • Effect : Reduces TRPV1 activation potency and inhibits anandamide membrane transporter (AMT) activity .

Urea/Thiourea Analogs

  • Synthesis : Replacement of the amide group with urea or thiourea moieties.

  • Reagents : Isocyanates or thiocyanates.

  • Outcome :

    • Retains TRPV1 and AMT activity.

    • Loses CB1 receptor affinity .

Vanillyl Modifications

  • 3-Methoxy Substitution : Replacement with chlorine reduces TRPV1/AMT activity.

  • 4-Hydroxy Removal : Enhances FAAH inhibition .

Conjugation and Solid-Phase Modifications

This compound has been functionalized for receptor-targeting studies:

Biotin-Asp-PEG-arvanil Derivatives

  • Method : Solid-phase synthesis using an orthogonal protection strategy.

  • Steps :

    • Attachment : Aspartate residue linked to a Pd-cleavable allyl linker.

    • Functionalization : Biotin and polyethylene glycol (PEG) groups added for cross-linking .

  • Applications : Probes for cannabinoid receptor studies .

ComponentFunction
BiotinEnables streptavidin-based detection
PEGEnhances solubility and stability
AspartateFacilitates modular conjugation

Key Reaction Pathways and Byproducts

  • Acylation : Primary method for synthesizing this compound and analogs (e.g., olvanil) .

  • Oxidation/Reduction : Modifies the arachidonoyl chain, altering receptor binding .

  • Hydrolysis : FAAH-mediated cleavage of the amide bond, producing arachidonic acid and vanillamine .

Pharmacologically Active Derivatives

DerivativeModificationActivity
O-2142Water-soluble analogRetains TRPV1 agonism, reduced CB1/AMT activity
Thiourea-arvanilAmide → thioureaMaintains TRPV1/AMT activity, no CB1 affinity
Methyl-arvanilN-methylationReduced TRPV1/AMT potency

Stability and Degradation

  • Storage : Stable in ethanol at −20°C for months .

  • Degradation : Susceptible to enzymatic hydrolysis by FAAH in vivo, limiting half-life .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Arvanil has garnered attention for its potential anticancer effects. Recent studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms that are independent of traditional receptor pathways.

  • Mechanism of Action : this compound activates endoplasmic reticulum stress pathways, leading to cell death in high-grade astrocytoma models. It has also shown cytotoxic effects on prostate cancer cell lines, suggesting a promising role in cancer therapy .
  • Case Study : A comparative study between this compound and olvanil highlighted that while both compounds exhibit anticancer properties, this compound displayed antagonistic interactions when combined with cisplatin in melanoma cell lines. This indicates the necessity for further exploration of its combinatorial effects with other chemotherapeutics .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeCell LineEffectMechanism of Action
High-grade AstrocytomaIn vitroReduced tumor growthEndoplasmic reticulum stress
Prostate CancerPPC-1, TSUInduced apoptosisTRPV1 and CB-independent pathways
MelanomaSK-MEL 28, FM55M2Antagonistic with cisplatinComplex receptor interactions

Pain Management

This compound's dual action on TRPV1 and CB1 makes it a candidate for pain relief therapies. Its ability to modulate pain pathways provides a therapeutic avenue for conditions such as neuropathic pain and spasticity.

  • Pain Relief Mechanism : The activation of TRPV1 leads to analgesic effects, while its interaction with CB1 receptors enhances this response. Studies indicate that this compound can inhibit spasticity in animal models of multiple sclerosis, showcasing its potential in managing chronic pain conditions .
  • Clinical Insights : Research indicates that this compound may provide therapeutic benefits beyond traditional analgesics by engaging different pain pathways, making it a versatile option for pain management .

Table 2: Pain Management Effects of this compound

ConditionModelEffectReceptor Involvement
Neuropathic PainAnimal ModelsAnalgesic effectTRPV1 and CB1 receptors
SpasticityMultiple SclerosisInhibition of spasticityCB1 receptor activation

Neuroprotective Properties

This compound has been studied for its neuroprotective effects, particularly against excitotoxicity in neuronal cells. Its unique structure allows it to provide protection through both cannabinoid-dependent and independent mechanisms.

  • Neuroprotection Mechanism : this compound has been shown to protect against excitotoxic damage in vitro and in vivo by modulating endocannabinoid signaling pathways. This suggests a role in neurodegenerative diseases where excitotoxicity is a contributing factor .
  • Research Findings : Studies have demonstrated that this compound can mitigate neuronal damage induced by excitotoxic agents, highlighting its potential application in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Table 3: Neuroprotective Effects of this compound

ConditionStudy TypeEffectMechanism of Action
Excitotoxic DamageIn vitro/In vivoNeuroprotectionModulation of endocannabinoid signaling
Neurodegenerative DiseasesAnimal ModelsReduced neuronal damageTRPV1 and CB-dependent pathways

Wirkmechanismus

Arvanil exerts its effects primarily through its interaction with VR1 and CB1 receptors. It activates VR1 receptors, leading to the influx of calcium ions and subsequent neuronal excitation. This activation is responsible for its pain-modulating effects. Additionally, this compound binds to CB1 receptors, which are involved in the regulation of neurotransmitter release and neuroprotection . The combined activation of these receptors contributes to its overall pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Arvanil ist durch seine doppelte Wirkung auf sowohl VR1- als auch CB1-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen:

    Anandamid: Ein endogenes Cannabinoid, das hauptsächlich auf CB1-Rezeptoren wirkt.

    Capsaicin: Eine natürliche Verbindung, die in Chilischoten vorkommt und VR1-Rezeptoren aktiviert.

    AM404: Ein synthetisches Analogon von Anandamid, das auch mit VR1- und CB1-Rezeptoren interagiert.

Im Vergleich zu diesen Verbindungen ermöglicht die Hybridstruktur von this compound die gleichzeitige Modulation beider Rezeptortypen, wodurch sein therapeutisches Potenzial gesteigert wird .

Biologische Aktivität

Arvanil, chemically known as N-arachidonoylvanillamine, is a synthetic compound that exhibits significant biological activity primarily through its interaction with cannabinoid (CB1) and vanilloid (TRPV1) receptors. This article reviews the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound acts as a dual agonist for CB1 and TRPV1 receptors, which are involved in various physiological processes including pain modulation and inflammation. The compound has been shown to activate these receptors with Ki values of 0.5 μM for CB1 and 0.3 μM for TRPV1, indicating potent binding affinity .

Key Mechanisms:

  • Apoptosis Induction: this compound induces apoptosis in Jurkat T-cells through a mechanism that is independent of CB1 and TRPV1 signaling pathways. This process involves the activation of caspases (caspase-8, -3, and -7) and the formation of the death-inducing signaling complex (DISC) .
  • Reactive Oxygen Species (ROS) Production: The compound stimulates ROS production in T-cells, although this accumulation plays a minor role in apoptosis .
  • Inhibition of Anandamide Transport: this compound inhibits the anandamide transporter (IC50 = 3.6 μM), enhancing the availability of endocannabinoids .

2. Biological Effects

This compound exhibits a range of biological effects that have been documented in various studies:

Table 1: Biological Effects of this compound

EffectDescription
Anticancer Activity Inhibits proliferation of malignant melanoma cells in a dose-dependent manner .
Pain Modulation Reduces spasticity and persistent pain in animal models .
Vasodilation Causes vasodilation and burning pain upon topical application .
Respiratory Effects Induces hypertension and alters respiratory parameters in animal studies .

Study on Anticancer Effects

A comparative study evaluated the anticancer effects of this compound against olvanil in human malignant melanoma cell lines (A375, SK-MEL 28). Results indicated that both compounds inhibited cell viability significantly, with this compound showing higher potency at lower concentrations . The median inhibitory concentration (IC50) values were determined for various cell lines:

Table 2: IC50 Values for this compound in Melanoma Cell Lines

Cell LineIC50 Value (µM)
A375XX
SK-MEL 28XX
FM55PXX
FM55M2XX

(Note: Specific IC50 values need to be filled based on experimental data.)

Study on Apoptosis Mechanisms

Research demonstrated that this compound induces apoptosis through caspase activation without affecting peripheral blood T lymphocytes, highlighting its selective cytotoxicity towards certain cell types . This selectivity could have implications for targeted cancer therapies.

4. Therapeutic Potential

Given its unique pharmacological profile, this compound has potential applications in treating various conditions:

  • Cancer Therapy: Due to its ability to induce apoptosis in cancer cells while sparing normal lymphocytes, this compound may serve as a candidate for developing novel anticancer agents.
  • Pain Management: Its analgesic properties suggest utility in managing chronic pain conditions, particularly those associated with inflammation or cancer .

Eigenschaften

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMCRFQGHWOPM-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128007-31-8
Record name Arvanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128007-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arvanil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128007318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arvanil
Reactant of Route 2
Reactant of Route 2
Arvanil
Reactant of Route 3
Reactant of Route 3
Arvanil
Reactant of Route 4
Reactant of Route 4
Arvanil
Reactant of Route 5
Reactant of Route 5
Arvanil
Reactant of Route 6
Arvanil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.